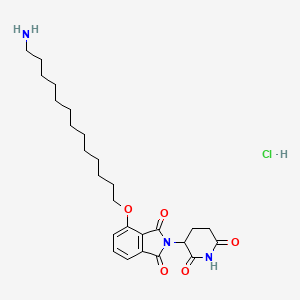

Thalidomide-4-O-C13-NH2 (hydrochloride)

Description

Contextualization within Immunomodulatory Imide Drug (IMiD) Research

Evolution from the Thalidomide (B1683933) Scaffold

The journey from the original thalidomide molecule to its use in targeted protein degradation represents a significant evolution in medicinal chemistry. Initially developed as a sedative, thalidomide was later repurposed for treating conditions like multiple myeloma. nih.govnih.gov This therapeutic utility spurred the development of analogs such as lenalidomide (B1683929) and pomalidomide (B1683931), which offered improved potency and different activity profiles. nih.gov A pivotal discovery revealed that thalidomide and other IMiDs exert their effects by binding to the CRBN protein. nih.govoup.comelifesciences.orgnih.gov This finding unveiled a novel mechanism: the IMiD acts as a "molecular glue," inducing the degradation of specific proteins not normally targeted by the CRBN E3 ligase complex. nih.govcellgs.com This understanding allowed researchers to repurpose the thalidomide scaffold, moving beyond its direct therapeutic action to using it as a "handle" to recruit the CRBN machinery for new purposes. elifesciences.org

Classification as a Thalidomide Analog and Derivative

Thalidomide-4-O-C13-NH2 (hydrochloride) is classified as a thalidomide analog and derivative. medchemexpress.cominvivochem.com It retains the core glutarimide (B196013) structure essential for binding to Cereblon but is modified at a specific position to facilitate its use in PROTAC synthesis. nih.govnih.gov The nomenclature "4-O-C13-NH2" precisely describes this modification:

4-O: A linker is attached to the 4-position of thalidomide's phthaloyl ring through an oxygen atom.

C13: The linker consists of a 13-atom chain.

NH2: The linker terminates with a primary amine group (as a hydrochloride salt), which provides a reactive site for conjugation to another molecule. invivochem.combroadpharm.com

This intentional structural modification makes it a functionalized derivative designed not for direct biological activity itself, but as a component for building larger, bifunctional molecules. dcchemicals.commedchemexpress.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C26H38ClN3O5 |

|---|---|

Molecular Weight |

508.0 g/mol |

IUPAC Name |

4-(13-aminotridecoxy)-2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione;hydrochloride |

InChI |

InChI=1S/C26H37N3O5.ClH/c27-17-10-8-6-4-2-1-3-5-7-9-11-18-34-21-14-12-13-19-23(21)26(33)29(25(19)32)20-15-16-22(30)28-24(20)31;/h12-14,20H,1-11,15-18,27H2,(H,28,30,31);1H |

InChI Key |

ZHYIADQGGANKRA-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCCCCCCCCCCCCCN.Cl |

Origin of Product |

United States |

Significance in Targeted Protein Degradation Tpd Via Protac Technology

Precursor Synthesis and Starting Material Derivatization

The foundational thalidomide molecule, chemically named 2-(2,6-dioxopiperidin-3-yl)isoindole-1,3-dione, is composed of a phthalimide (B116566) ring linked to a glutarimide (B196013) ring. wikipedia.orgnih.gov Its synthesis has been approached through several well-established chemical routes, primarily involving the condensation of a phthalic acid derivative with a derivative of glutamic acid or glutamine. sci-hub.segoogle.com

One of the most common and economically viable methods begins with phthalic anhydride (B1165640) and L-glutamic acid. sci-hub.se The initial reaction is typically conducted in a high-boiling solvent like pyridine, leading to the formation of N-phthaloyl-DL-glutamic acid. sci-hub.segoogle.com The subsequent and critical step is the cyclization of the glutamic acid portion to create the glutarimide ring. This transformation can be accomplished using various reagents, such as N,N'-carbonyldiimidazole or by heating with ammonium (B1175870) acetate (B1210297) in a solvent like diphenyl ether. sci-hub.seresearchgate.net

Alternatively, L-glutamine can be used as the nitrogen source for the glutarimide ring, reacting directly with phthalic anhydride or other phthaloylating agents. google.com Certain procedures have been optimized to allow for a "one-pot" synthesis, converting glutamine directly to thalidomide in a polar aprotic solvent without the need to isolate intermediates, thereby improving efficiency. google.com

In recent years, more sustainable and efficient methods have been developed. These include "green" chemistry approaches that utilize microwave irradiation to drive a one-pot reaction between a cyclic anhydride, glutamic acid, and an ammonia (B1221849) source like ammonium chloride, which significantly shortens reaction times. journament.comresearchgate.net Solid-phase synthesis offers another advanced strategy, where a phthalic anhydride derivative is anchored to a polymer support, allowing for clean reactions and purifications, which is particularly useful for creating libraries of thalidomide analogues. nih.gov

Table 1: Comparison of Synthetic Routes to the Thalidomide Scaffold

| Starting Materials | Key Reagents/Conditions | Advantages | Disadvantages/Challenges | References |

|---|---|---|---|---|

| Phthalic Anhydride, L-Glutamic Acid | Pyridine, heat; then cyclization agent (e.g., ammonium acetate) | Cost-effective starting materials | High temperatures, multi-step process | sci-hub.segoogle.com |

| Phthalic Anhydride, L-Glutamine | Polar aprotic solvent (e.g., pyridine), condensing agent | Potential for one-pot synthesis | Racemization of the chiral center can occur | google.com |

| Phthalic Anhydride, L-Glutamic Acid, Ammonium Chloride | Microwave irradiation, DMAP (catalyst) | Rapid, high yields, "green" method | Requires specialized equipment | journament.comresearchgate.net |

| Resin-linked Phthalic Anhydride, Primary Amines | Solid-phase synthesis | High purity, suitable for library synthesis | More complex setup, higher cost of reagents | nih.gov |

| Boc-protected L-glutamic acid diester | Na/liquid NH3; then phthalic anhydride | High overall yield, scalable | Use of hazardous reagents (sodium in liquid ammonia) | acs.org |

To synthesize Thalidomide-4-O-C13-NH2, the thalidomide scaffold must be functionalized at the 4-position of the phthalimide ring to enable the attachment of the O-linked carbon chain. The required intermediate for this purpose is 4-hydroxythalidomide. The synthesis of this intermediate often begins with a substituted phthalic anhydride, such as 3-hydroxyphthalic anhydride or 3-nitrophthalic anhydride.

When starting with 3-nitrophthalic anhydride, it is reacted with a glutamine derivative to form 4-nitrothalidomide. uwa.edu.au This nitro-intermediate is pivotal in the synthesis of other important thalidomide analogs like pomalidomide (B1683931) (4-aminothalidomide), which is obtained by the chemical reduction of the nitro group. uwa.edu.auencyclopedia.pub To obtain the desired 4-hydroxythalidomide from the 4-amino derivative, a diazotization reaction can be performed, followed by hydrolysis of the resulting diazonium salt. The hydroxyl group on the phthalimide ring serves as the reactive handle for the subsequent introduction of the linker, though direct alkylation of this hydroxyl group can sometimes be challenging due to issues with chemoselectivity. thieme-connect.com

Introduction of the Long Carbon Chain (C13) and Amine Group (NH2)

The defining feature of Thalidomide-4-O-C13-NH2 is its side chain, which consists of a 13-carbon alkyl chain terminating in a primary amine. This bifunctional moiety is designed to act as a linker, connecting the thalidomide unit to another molecule of interest in applications like PROTACs. nih.govscholaris.caenamine.net

Throughout the synthetic sequence, the terminal primary amine of the C13 linker must be masked or "protected" to prevent unwanted side reactions. This is achieved using a chemical protecting group that can be selectively removed at a later stage.

A widely used method for introducing a protected amine is the Gabriel synthesis, which converts an alkyl halide to a primary amine using potassium phthalimide. thieme-connect.comwjbphs.com The resulting N-alkylphthalimide is stable during subsequent reaction steps and the phthalimide group can be cleaved at the end of the synthesis, typically with hydrazine, to liberate the free amine. thieme-connect.com Other common protecting groups, such as the tert-butoxycarbonyl (Boc) group, can also be employed. For instance, a starting material like N-Boc-13-amino-1-tridecanol can be used, where the alcohol is activated for coupling and the Boc group is later removed under acidic conditions. thieme-connect.com

The C13-NH2 linker is attached to the 4-position of the thalidomide core through an ether bond. This is typically accomplished via a nucleophilic substitution reaction known as the Williamson ether synthesis. In this reaction, the hydroxyl group of 4-hydroxythalidomide is first deprotonated with a base (e.g., potassium carbonate) to form a more reactive alkoxide anion. This anion then attacks an electrophilic C13 alkyl chain that contains a leaving group (such as bromide or iodide) at one end and a protected amine at the other. thieme-connect.comthieme-connect.de

A practical approach involves reacting the 4-hydroxythalidomide anion with a pre-formed linker reagent like N-(13-bromotridecyl)phthalimide. This reaction forms the ether bond and attaches the phthalimide-protected linker in a single step. The final step is then the deprotection of the phthalimide group to reveal the primary amine, yielding the free base of the target compound. thieme-connect.com The length and chemical nature of such linkers are critical variables in the design of bifunctional molecules like PROTACs. nih.govscholaris.caenamine.net

Table 2: Example Synthetic Sequence for Linker Conjugation

| Step | Reactants | Reagents/Conditions | Product | References |

|---|---|---|---|---|

| 1 | 4-Hydroxythalidomide, N-(13-bromotridecyl)phthalimide | K2CO3, DMF | 4-O-(13-phthalimidotridecyl)thalidomide | thieme-connect.com |

| 2 | 4-O-(13-phthalimidotridecyl)thalidomide | Hydrazine (NH2NH2) | Thalidomide-4-O-C13-NH2 (free base) | thieme-connect.com |

Formation of the Hydrochloride Salt

The final chemical modification is the conversion of the synthesized free base into its hydrochloride salt. This is a common practice for amine-containing compounds in pharmaceutical development to enhance their physical and chemical properties. wikipedia.orgspectroscopyonline.com

The terminal primary amine of the C13 linker is basic and undergoes a straightforward acid-base reaction with hydrochloric acid (HCl). youtube.com This is typically carried out by dissolving the amine compound in an organic solvent and adding a solution of HCl. wikipedia.orgyoutube.com The nitrogen atom of the amine accepts a proton from HCl, forming a positively charged ammonium ion, with the chloride ion serving as the counterion. youtube.com

The resulting hydrochloride salt is an ionic solid that is often more crystalline, water-soluble, and stable than its free base counterpart. wikipedia.orgspectroscopyonline.comyoutube.com These improved properties facilitate purification, handling, formulation, and can enhance shelf-life and bioavailability. wikipedia.orgjst.go.jp

Advanced Synthetic Strategies for Analogs and Conjugates

The development of thalidomide analogs and conjugates, such as those designed for Proteolysis Targeting Chimeras (PROTACs), necessitates sophisticated and efficient synthetic methodologies. These strategies aim to facilitate the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies and to introduce complex functionalities that can enhance therapeutic properties. This section explores advanced synthetic approaches, including parallel synthesis for creating linker variants and the application of chemo-enzymatic methods.

Parallel Synthesis Approaches for Linker Variants

Parallel synthesis has emerged as a powerful tool for the rapid exploration of chemical space, particularly in the optimization of linker units for thalidomide-based conjugates. These techniques enable the simultaneous synthesis of a multitude of linker variants, each with distinct lengths, compositions, and attachment points, thereby accelerating the discovery of molecules with optimal degradation activity and pharmacokinetic profiles.

One prominent approach is the use of solid-phase synthesis , which has been effectively employed for generating libraries of thalidomide analogs. acs.orgnih.gov In a representative strategy, a hydroxymethyl polystyrene resin is coupled with phthalic anhydride to form a resin-linked acid. This is followed by reaction with various primary amines and subsequent treatment to yield thalidomide analogs with either open or closed phthalimide rings. This solid-phase methodology is highly amenable to parallel formats, allowing for the creation of a combinatorial library of thalidomide derivatives. acs.org The yields for such multi-step solid-phase syntheses are often high, demonstrating the efficiency of this approach. nih.gov

A key advantage of solid-phase synthesis is the simplification of purification, as reagents and by-products can be washed away from the resin-bound product at each step. This method has been successfully used to prepare a diverse set of thalidomide analogs, setting the stage for the generation of extensive libraries needed for detailed SAR studies. acs.org

Another innovative approach for the parallel synthesis of linker variants is the traceless Staudinger ligation . This method has been demonstrated for the one-pot assembly of PROTACs, including those incorporating a thalidomide moiety. The strategy allows for rapid variation of the linker component, which is crucial for optimizing the efficacy of heterobifunctional degraders. nih.gov This technique has been applied to assemble a series of PROTACs with different linkers, facilitating the investigation of how linker structure affects the formation of the ternary complex between the target protein, the PROTAC, and the E3 ligase. nih.gov

The "click chemistry" reaction, specifically the copper-catalyzed Huisgen cycloaddition between an alkyne and an azide, is another valuable tool for the parallel synthesis of PROTACs. This reaction's high efficiency and specificity allow for the modular assembly of diverse libraries of thalidomide-containing PROTACs with variations in linker length and composition. nih.gov

The following table summarizes examples of parallel synthesis strategies for generating thalidomide analog and linker libraries.

| Synthesis Strategy | Key Features | Example Application | Reference |

| Solid-Phase Synthesis | Resin-bound synthesis, simplified purification, amenable to combinatorial library generation. | Synthesis of a library of thalidomide analogs by reacting resin-linked phthalic anhydride with various amines. | acs.orgnih.gov |

| Traceless Staudinger Ligation | One-pot assembly, rapid linker variation, suitable for PROTAC synthesis. | Parallel synthesis of cereblon and BRD4 degrader (dBET1) analogs with different linkers. | nih.gov |

| Click Chemistry (Huisgen Cycloaddition) | High efficiency, modular assembly, variation in linker length and composition. | Conjugation of alkyne-functionalized ligands to azide-functionalized thalidomide derivatives to create PROTAC libraries. | nih.gov |

Chemo-enzymatic Synthesis Methodologies

Chemo-enzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical synthesis to construct complex molecules under mild conditions. While direct examples of chemo-enzymatic synthesis for "Thalidomide-4-O-C13-NH2 (hydrochloride)" are not extensively documented in public literature, the principles of this methodology offer significant potential for the synthesis of thalidomide analogs and their conjugates.

Enzymes, particularly lipases , are widely used in organic synthesis for their ability to catalyze reactions with high regio- and enantioselectivity. mdpi.comnih.gov Lipases are known to efficiently catalyze the formation of esters (esterification) and the breaking of ester bonds (hydrolysis). mdpi.comnih.gov This capability could be harnessed for the synthesis of thalidomide derivatives containing ester-based linkers. For instance, a lipase (B570770) could be employed to selectively acylate a hydroxyl group on a modified thalidomide core with a linker-containing carboxylic acid, or vice-versa. nih.gov The mild reaction conditions of enzymatic catalysis are advantageous as they can prevent the degradation of sensitive functional groups present in complex molecules like PROTACs.

The application of lipases in the synthesis of carbohydrate fatty acid esters demonstrates their potential for regioselective acylation, a principle that could be extended to the modification of thalidomide derivatives. nih.gov For example, immobilized lipases like Novozym 435® (Lipase B from Candida antarctica) are highly effective in catalyzing esterification in organic solvents. nih.gov

Furthermore, enzymatic reactions can be used to introduce or modify functionalities on the linker itself. For example, enzymes could be used to selectively deprotect a functional group on a linker attached to the thalidomide scaffold, allowing for the subsequent chemical conjugation of a target-binding ligand. This approach would be particularly useful in multi-step syntheses of complex conjugates.

The metabolism of thalidomide itself involves enzymatic hydroxylation by cytochrome P450 enzymes to form various metabolites. researchgate.netnih.govdrugbank.com While this is a catabolic process, understanding these enzymatic transformations can provide insights into developing biocatalytic methods for the controlled oxidation of the thalidomide scaffold to introduce new functional groups for linker attachment.

The following table outlines potential chemo-enzymatic strategies applicable to the synthesis of thalidomide conjugates.

| Enzymatic Reaction | Potential Application in Thalidomide Conjugate Synthesis | Key Advantages | Relevant Enzyme Class |

| Regioselective Esterification | Attachment of an ester-containing linker to a specific hydroxyl group on a modified thalidomide core. | High selectivity, mild reaction conditions, avoidance of protecting groups. | Lipases (e.g., from Candida antarctica) |

| Enantioselective Hydrolysis | Resolution of a racemic mixture of a thalidomide analog bearing an ester group. | Access to enantiomerically pure building blocks. | Lipases |

| Selective Deprotection | Removal of a protecting group from a linker attached to the thalidomide moiety to allow for further conjugation. | High specificity, orthogonal to many chemical deprotection methods. | Esterases, Proteases |

| Controlled Oxidation | Introduction of a hydroxyl group at a specific position on the thalidomide scaffold for linker attachment. | Site-specific functionalization. | Cytochrome P450 monooxygenases |

Molecular Mechanisms of Action and Downstream Cellular Pathways

Cereblon (CRBN) E3 Ligase Modulation

The primary molecular target of thalidomide (B1683933) and its derivatives, including Thalidomide-4-O-C13-NH2 (hydrochloride), is the Cereblon (CRBN) E3 ligase complex. nih.gov These molecules act as "molecular glues," effectively altering the function of this complex to induce the degradation of specific target proteins. wikipedia.org

Direct Binding to CRBN

Thalidomide-4-O-C13-NH2 (hydrochloride) is explicitly characterized as a ligand that recruits the CRBN protein. medchemexpress.cominvivochem.commedchemexpress.com The binding is highly specific, occurring within a tri-tryptophan pocket in the thalidomide-binding domain of CRBN. researchgate.netnih.gov The glutarimide (B196013) ring, a core structural feature of thalidomide and its analogues, is essential for this interaction. researchgate.netnih.gov By binding to CRBN, the compound does not inhibit the enzyme but rather modulates its substrate specificity. nih.govnih.gov This direct interaction is the initiating step for its downstream cellular effects.

Induction of Neosubstrate Degradation (e.g., IKZF1, IKZF3)

Upon binding to CRBN, Thalidomide-4-O-C13-NH2 (hydrochloride) induces a conformational change that creates a new binding surface on the ligase complex. This modified surface enables the recruitment of proteins not normally targeted by CRBN, referred to as "neosubstrates." nih.govnih.gov

Prominent among these neosubstrates are the lymphoid transcription factors Ikaros (IKZF1) and Aiolos (IKZF3). nih.govguidetopharmacology.orgecancer.org The recruitment of IKZF1 and IKZF3 to the CRBN complex is a key event mediating the immunomodulatory activity of thalidomide analogues. nih.govecancer.org Other transcription factors, such as SALL4 and promyelocytic leukemia zinc finger (PLZF), have also been identified as neosubstrates whose degradation is induced by CRBN modulators. nih.govguidetopharmacology.org The degradation of these specific transcription factors disrupts cellular pathways essential for the survival of certain cancer cells and the function of immune cells. nih.gov

| Neosubstrate | Function | Consequence of Degradation |

| IKZF1 (Ikaros) | Lymphoid transcription factor essential for B-cell development and survival. nih.govguidetopharmacology.org | Anti-proliferative effects in multiple myeloma; immunomodulation. nih.gov |

| IKZF3 (Aiolos) | Lymphoid transcription factor crucial for plasma cell differentiation. nih.govguidetopharmacology.org | Anti-proliferative effects in multiple myeloma; immunomodulation. nih.gov |

| SALL4 | Transcription factor involved in embryonic development. nih.gov | Linked to teratogenic effects. nih.govresearchgate.net |

| PLZF (ZBTB16) | Transcription factor involved in development and immune regulation. nih.govguidetopharmacology.org | Contributes to teratogenicity. nih.govguidetopharmacology.org |

This table summarizes key neosubstrates targeted for degradation following the binding of thalidomide-based ligands to Cereblon.

Role in the Ubiquitin-Proteasome System

The recruitment of neosubstrates like IKZF1 and IKZF3 to the CRBN E3 ligase complex brings them into close proximity to the cellular machinery for protein degradation. nih.govnih.gov The CRBN complex, which includes Cullin-4A (CUL4A), DNA damage-binding protein 1 (DDB1), and Regulator of Cullins 1 (ROC1), functions to attach chains of a small protein called ubiquitin to the neosubstrate. nih.govnih.govnih.gov This process, known as polyubiquitination, serves as a molecular tag that marks the neosubstrate for destruction by the proteasome, a large protein complex that acts as the cell's recycling center. medchemexpress.comnih.gov By hijacking this natural system, Thalidomide-4-O-C13-NH2 (hydrochloride) and related compounds can achieve the targeted elimination of specific proteins. medchemexpress.comnih.gov

Immunomodulatory and Anti-inflammatory Mechanisms

The biological activities of Thalidomide-4-O-C13-NH2 (hydrochloride) extend to potent immunomodulatory and anti-inflammatory effects, which are a direct consequence of its ability to modulate cytokine production and cellular signaling pathways. nih.govdrugbank.commdpi.com

Inhibition of Tumor Necrosis Factor-alpha (TNF-α) Production

A well-established mechanism of thalidomide is its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine. drugbank.comnih.govsfcityclinic.org Research has shown that thalidomide enhances the degradation of TNF-α messenger RNA (mRNA), reducing the half-life of the molecule and thereby decreasing the amount of TNF-α protein produced. sfcityclinic.orgnih.gov This effect is selective, as the production of other cytokines like IL-1 is not similarly affected. sfcityclinic.org The inhibition of TNF-α is concentration-dependent and is a major contributor to the anti-inflammatory properties of thalidomide-based compounds. mdpi.comnih.gov

Modulation of Inflammatory Mediators and Cytokines (e.g., IL-6)

Beyond TNF-α, thalidomide and its analogues regulate a spectrum of other inflammatory mediators. Studies have demonstrated that these compounds can suppress the production of other pro-inflammatory cytokines, including Interleukin-6 (IL-6) and IL-12. nih.govnih.gov In a study involving human volunteers challenged with endotoxin, thalidomide administration significantly reduced the area under the curve for IL-6 by 56%. nih.gov Furthermore, in vitro experiments have shown that thalidomide treatment can decrease the gene expression of IL-1β and IL-6. mdpi.com Conversely, some studies indicate that thalidomide analogues can enhance the production of the anti-inflammatory cytokine IL-10, suggesting a complex, context-dependent role in rebalancing the immune response. nih.govresearchgate.net

| Cytokine | Primary Role | Effect of Thalidomide-based Ligands |

| TNF-α | Pro-inflammatory | Inhibition of production via mRNA destabilization. sfcityclinic.orgnih.govnih.gov |

| IL-6 | Pro-inflammatory | Suppression of production. nih.govnih.gov |

| IL-12 | Pro-inflammatory | Inhibition of production. nih.gov |

| IL-1β | Pro-inflammatory | Reduction in gene expression. mdpi.com |

| IL-10 | Anti-inflammatory | Enhanced production in some contexts. nih.govresearchgate.net |

This table outlines the modulatory effects of thalidomide-based compounds on key inflammatory cytokines.

Impact on Nuclear Factor Kappa B (NF-κB) Pathway

Thalidomide and its analogs are known to exert significant influence over the Nuclear Factor Kappa B (NF-κB) signaling pathway, a critical regulator of inflammation, immune response, cell survival, and proliferation. nih.govnih.gov The canonical NF-κB pathway is held in an inactive state in the cytoplasm by inhibitor of κB (IκB) proteins. nih.gov Upon receiving specific signals, the IκB kinase (IKK) complex becomes activated and phosphorylates IκBα, marking it for degradation. nih.gov This allows NF-κB transcription factors, such as the p50/RelA complex, to translocate to the nucleus and initiate the transcription of target genes. nih.gov

Research on thalidomide derivatives, such as pomalidomide (B1683931), has shown they can suppress NF-κB activation. nih.gov In pancreatic cancer cells, pomalidomide was found to inhibit the phosphorylation of IκBα, which prevents the translocation of NF-κB into the nucleus. nih.gov This inhibitory action can enhance the effectiveness of chemotherapeutic agents by preventing the pro-survival signaling that NF-κB typically provides to cancer cells. nih.gov Studies on other thalidomide analogs in multiple myeloma cells have also demonstrated a downregulation of NF-κB activity. nih.gov This effect is linked to the induction of apoptosis and is a key part of their anti-cancer mechanism. nih.govnih.gov By inhibiting NF-κB, these compounds can decrease the expression of anti-apoptotic proteins like cellular inhibitor of apoptosis protein-2 (cIAP-2) and FLICE-inhibitory protein (FLIP), making cancer cells more susceptible to programmed cell death. nih.gov

Anti-angiogenic Mechanisms

Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis, supplying tumors with necessary oxygen and nutrients. nih.gov The thalidomide class of compounds is well-documented for its anti-angiogenic properties. nih.govmdpi.comdrugbank.com

Inhibition of Vascular Endothelial Growth Factor (VEGF)

Vascular Endothelial Growth Factor (VEGF) is a primary driver of angiogenesis. spandidos-publications.comfrontiersin.org Thalidomide and its more potent analogs, lenalidomide (B1683929) and pomalidomide, have been shown to inhibit angiogenesis by interfering with VEGF and its signaling pathways. mdpi.comfrontiersin.org In studies involving human peritoneal mesothelial cells, thalidomide was shown to attenuate the expression and secretion of VEGF. frontiersin.org Further investigation revealed that this effect may be mediated through the inhibition of the STAT3/SP4 signaling pathway, which acts upstream of VEGF. frontiersin.org

Lenalidomide has also been found to inhibit hypoxia-induced expression of HIF-1α, a key transcription factor that drives VEGF expression under low-oxygen conditions typical of the tumor microenvironment. nih.gov Moreover, these drugs can disrupt the downstream signaling of the VEGF receptor (VEGFR2). For instance, lenalidomide can inhibit VEGF-induced PI3K-Akt pathway signaling, which is essential for the formation of new vascular structures. nih.govaacrjournals.org

Disruption of Angiogenesis

The anti-angiogenic effects of thalidomide analogs extend beyond VEGF inhibition to the direct disruption of the physical processes of vessel formation. nih.govnih.gov In vitro studies using human umbilical arterial rings and cultured endothelial cells have shown that lenalidomide can inhibit the formation of capillary-like cords and sprouts in a dose-dependent manner. nih.gov This is partly achieved by disrupting the function of adherens junction proteins, such as VE-cadherin (cadherin 5) and β-catenin, which are critical for stable cell-cell adhesion between endothelial cells during vessel formation. nih.gov

Furthermore, thalidomide analogs can inhibit the migration of endothelial cells, a fundamental step in angiogenesis. aacrjournals.orgnih.gov This anti-migratory effect has been linked to the inhibition of growth factor-induced Akt phosphorylation. nih.gov By preventing endothelial cells from moving to the required location, these compounds effectively halt the construction of new blood vessels. nih.gov

Anti-proliferative and Apoptotic Mechanisms

Beyond their immunomodulatory and anti-angiogenic effects, thalidomide derivatives possess direct anti-tumor properties by controlling cell proliferation and inducing programmed cell death (apoptosis). medscape.com

Induction of Apoptosis (e.g., Caspase-8 activation)

A primary mechanism by which thalidomide and its analogs eliminate cancer cells is through the induction of apoptosis. nih.gov A key event in this process is the activation of the initiator caspase, caspase-8. nih.govnih.gov Activation of caspase-8 is a critical step in the extrinsic apoptosis pathway and can trigger a downstream cascade of effector caspases, such as caspase-3, leading to the dismantling of the cell. spandidos-publications.comaacrjournals.org

Studies in multiple myeloma cells have demonstrated that immunomodulatory drugs (IMiDs) trigger the activation of caspase-8, which enhances the cells' sensitivity to other apoptotic signals. nih.gov This activation is associated with the downregulation of NF-κB and the subsequent decrease in survival proteins that block apoptosis. nih.gov However, the role of caspase-8 can be complex, as some research suggests that while it is activated by IMiDs to promote apoptosis, its inhibition can sometimes potentiate the anti-proliferative effects of these drugs, indicating a dual role in regulating both cell death and proliferation. nih.gov

Interactive Data Table: Summary of Molecular Mechanisms

| Mechanism | Pathway/Target | Effect | Key Findings | Relevant Analogs | Citations |

| Immunomodulation | NF-κB Pathway | Inhibition | Suppresses IκBα phosphorylation, preventing NF-κB nuclear translocation. | Pomalidomide, Lenalidomide | nih.govnih.gov |

| Anti-angiogenesis | VEGF Signaling | Inhibition | Reduces VEGF secretion; inhibits PI3K-Akt downstream signaling. | Thalidomide, Lenalidomide | nih.govfrontiersin.org |

| Anti-angiogenesis | Vessel Formation | Disruption | Inhibits endothelial cell migration and capillary tube formation. | Lenalidomide, Thalidomide | nih.govnih.govnih.gov |

| Anti-proliferation | Cell Cycle | Arrest | Induces G1 or G2-M phase cell cycle arrest in tumor cells. | SelCID-3 | medscape.comaacrjournals.org |

| Apoptosis | Caspase-8 | Activation | Triggers initiator caspase-8, leading to programmed cell death. | IMiDs (general) | nih.govnih.gov |

Computational and in Silico Research Approaches in Compound Design

Molecular Docking Studies

Molecular docking is a cornerstone of computational drug design, used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For a compound like Thalidomide-4-O-C13-NH2, docking studies are essential to ensure it retains the necessary biological activity of its parent molecule, thalidomide (B1683933).

The foundational interaction for Thalidomide-4-O-C13-NH2 is the binding of its thalidomide moiety to the protein cereblon (CRBN). nih.gov CRBN was identified as the direct molecular target of thalidomide and is a substrate receptor within the CULLIN4-RING E3 ubiquitin ligase (CRL4) complex. nih.govnih.gov Computational modeling, validated by crystal structures, reveals the specific interactions governing this binding. The glutarimide (B196013) ring of thalidomide inserts into a binding pocket on CRBN, while the isoindolinone ring is more solvent-exposed. researchgate.net This latter feature is crucial, as it allows for the attachment of linkers, such as the -O-C13-NH2 chain, without disrupting the core binding interaction required for E3 ligase recruitment. researchgate.net

In silico studies have shown that the binding is stereospecific, with the (S)-enantiomer of thalidomide exhibiting a significantly stronger binding affinity for CRBN than the (R)-enantiomer. nih.gov This detailed understanding of the ligand-protein interactions at an atomic level is paramount for designing effective CRBN-recruiting ligands for PROTACs. The long C13 linker is specifically designed to extend from this stable anchor point towards a separate protein of interest targeted for degradation.

Predicting the binding affinity, the strength of the interaction between the ligand and its protein target, is a crucial application of computational modeling. biorxiv.org For thalidomide and its analogs, the affinity for CRBN dictates their potency as molecular glues or as components of PROTACs. While specific binding affinity data for Thalidomide-4-O-C13-NH2 (hydrochloride) is not publicly available, studies on related analogs demonstrate the importance of this parameter. Modifications to the thalidomide scaffold can significantly alter binding affinity and, consequently, biological activity. nih.gov

Computational methods are used to predict how modifications, such as the addition of the C13 linker, might influence the binding energy of the thalidomide core to CRBN. The goal is to achieve an optimal affinity: strong enough to ensure efficient recruitment of the CRBN E3 ligase complex, but not so tight that it could hinder the formation of the productive ternary complex (E3 ligase-PROTAC-target protein). biorxiv.orgnih.gov

Table 1: Example Binding Affinities and Activities of Thalidomide and Analogs

| Compound | Primary Target | Key Activity | Note |

|---|---|---|---|

| Thalidomide | Cereblon (CRBN) | Immunomodulatory, Anti-angiogenic | Parent compound for a class of immunomodulatory drugs (IMiDs). nih.gov |

| Lenalidomide (B1683929) | Cereblon (CRBN) | More potent TNF-α inhibitor than thalidomide. | A key analog developed from thalidomide. nih.gov |

| Pomalidomide (B1683931) | Cereblon (CRBN) | More potent than lenalidomide in TNF-α inhibition. | A next-generation IMiD with enhanced activity. nih.gov |

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Prediction and Drug-likeness Assessment

Before costly synthesis and in vitro testing, in silico tools are used to predict the pharmacokinetic and pharmacodynamic properties of a molecule. This ADMET profile helps to identify potential liabilities early in the design process.

Drug-likeness rules, such as Lipinski's Rule of Five, provide a general guideline for assessing whether a compound has properties that would make it a likely orally active drug in humans. These rules relate to molecular weight, lipophilicity, and the number of hydrogen bond donors and acceptors.

For Thalidomide-4-O-C13-NH2 (hydrochloride), with a molecular weight of 508.05 g/mol and a complex structure, it violates at least one of Lipinski's rules (Molecular Weight > 500 Da). invivochem.com This is not unexpected, as molecules designed for PROTACs are inherently larger than traditional small-molecule drugs and often fall outside the typical "rule of five" space. nih.gov Computational tools are used to calculate these properties from the chemical structure to guide chemists in balancing the need for a linker long enough to span two proteins with the desire for properties that favor cell permeability and solubility. nih.govnih.gov

Table 2: Calculated Physicochemical Properties and Lipinski's Rule of Five

| Parameter | Thalidomide nih.gov | Thalidomide-4-O-C13-NH2 (hydrochloride) | Lipinski's Rule Guideline |

|---|---|---|---|

| Molecular Weight (g/mol) | 258.23 | 508.05 invivochem.com | ≤ 500 |

| Hydrogen Bond Donors | 1 | 3 | ≤ 5 |

| Hydrogen Bond Acceptors | 4 | 6 | ≤ 10 |

| LogP (Lipophilicity) | 0.7 | ~4.5 (estimated) | ≤ 5 |

Note: Values for Thalidomide-4-O-C13-NH2 are calculated based on its known structure. The LogP is an estimation and can vary based on the calculation algorithm.

The ability of a compound to cross biological membranes, such as the intestinal wall for absorption or the blood-brain barrier (BBB) to act on the central nervous system, is a critical parameter predicted using computational models. nih.gov These models use physicochemical properties like size, charge, lipophilicity, and hydrogen bonding capacity to predict permeability. drexel.edu

Studies on novel thalidomide analogs have used in silico tools to predict their absorption levels and BBB penetration. nih.govnih.gov For a large molecule like Thalidomide-4-O-C13-NH2, models would likely predict poor passive gastrointestinal absorption and low BBB penetration due to its high molecular weight and number of hydrogen bond donors. nih.govnih.gov While thalidomide itself has been studied for its effects on BBB integrity and for treating intestinal conditions, these properties are distinct from the passive permeability predictions essential for drug design. nih.govnih.govresearchgate.net These predictions are vital for determining the potential applications and routes of administration for a new chemical entity.

Virtual Screening Techniques for Analog Discovery

Virtual screening is a computational technique used to search large libraries of chemical structures to identify those that are most likely to bind to a drug target. In the context of Thalidomide-4-O-C13-NH2, this approach is used for analog discovery, particularly in optimizing the linker component. nih.gov

The design of this compound is an example of a ligand-based approach, where the structure of a known active molecule (thalidomide) is used as the starting point for creating new analogs. nih.gov Researchers can virtually screen libraries of different linkers, varying in length, rigidity, and chemical composition. These virtual linkers are computationally attached to the thalidomide scaffold at positions known to tolerate modification, such as the 4-position of the phthalimide (B116566) ring. The resulting virtual analogs are then evaluated for their fit within the CRBN binding site and for providing a suitable exit vector for connecting to a target protein ligand. This process has led to the development of a wide array of CRBN ligands with different linkers (e.g., C3, C5, C11, C13, C14) to create a toolbox for PROTAC development. medchemexpress.commedchemexpress.commedchemexpress.combiocat.com

Predictive Modeling for Rational PROTAC Design

The development of Proteolysis-Targeting Chimeras (PROTACs) as a therapeutic modality has been significantly accelerated by the integration of computational and in silico research methods. These approaches are crucial for the rational design of these complex molecules, which consist of a ligand for a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two. nih.govnih.gov The primary goal of a PROTAC is to induce the formation of a stable ternary complex between the target protein, the PROTAC molecule, and the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein. nih.govpromegaconnections.com

Predictive modeling plays a pivotal role in navigating the vast chemical space available for PROTAC design, helping to overcome the significant challenges associated with their development, which often involves extensive and costly empirical testing. openreview.netresearchgate.net Computational tools offer insights into the structural and dynamic aspects of PROTAC-mediated interactions, guiding the optimization of all three components of the PROTAC molecule for enhanced efficacy and selectivity. nih.govacs.org

The Importance of Ternary Complex Modeling

The formation of a productive ternary complex is a critical, yet often rate-limiting, step for successful protein degradation. promegaconnections.comnih.gov Therefore, a major focus of predictive modeling is to simulate and evaluate the structure and stability of this complex. The geometry of the ternary complex, including the relative orientation of the target protein and the E3 ligase, is a key determinant of the efficiency of ubiquitin transfer to the target protein's surface lysines. biorxiv.org

Due to the flexibility of the linker and the dynamic nature of protein-protein interactions, experimental determination of ternary complex structures is challenging, with only a limited number of crystal structures available. nih.govresearchgate.net This scarcity of experimental data underscores the importance of in silico modeling techniques to generate and assess hypothetical ternary complex structures. nih.gov

Computational Methods for PROTAC Design

A variety of computational methods are employed to facilitate the rational design of PROTACs. These can be broadly categorized into structure-based and machine learning-based approaches.

Structure-Based Approaches:

Molecular Docking: This technique is used to predict the binding pose of the PROTAC within the binding sites of both the target protein and the E3 ligase. researchgate.netscienceopen.com It helps in assessing the initial fit of the warhead and the E3 ligase ligand. Protein-protein docking can also be used to model the interaction between the two proteins, with the PROTAC linker subsequently modeled into the interface. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ternary complex, allowing researchers to assess its stability and conformational flexibility over time. biorxiv.orgresearchgate.net These simulations can reveal key interactions that stabilize the complex and identify potential ubiquitination sites on the target protein. biorxiv.org All-atom MD simulations can illustrate how the dynamics of the entire degradation machinery are influenced by the PROTAC, particularly the linker, which can affect the presentation of lysine (B10760008) residues for ubiquitination. biorxiv.org

Enhanced Sampling Methods: Techniques such as free energy perturbation (FEP) and thermodynamic integration (TI) can be used to calculate the binding free energies of the binary and ternary complexes. biorxiv.org These calculations help in quantitatively predicting the cooperativity of ternary complex formation, a critical factor for PROTAC efficacy. nih.govbiorxiv.org

The application of machine learning (ML) and artificial intelligence (AI) is rapidly transforming PROTAC design. cbirt.netrsc.org These methods can learn from existing experimental data to predict the degradation activity of novel PROTAC candidates.

Predictive Models for Degradation Activity: ML models can be trained on datasets containing information about PROTAC chemical structures, target proteins, E3 ligases, and their corresponding degradation efficiencies (e.g., DC50 and Dmax values). openreview.netnih.gov These models can then be used to screen virtual libraries of PROTACs and prioritize candidates for synthesis and experimental testing. nscc-gz.cn

Generative Models for De Novo Design: Generative models, such as variational autoencoders (VAEs) and reinforcement learning (RL) frameworks, can design novel PROTAC linkers or even entire PROTAC molecules with desired properties. cbirt.netnscc-gz.cn These models can explore the vast chemical space to identify linkers that are predicted to promote stable and productive ternary complex formation. rsc.org For instance, a deep learning model named PROTAC-RL has been developed to generate chemically feasible PROTACs with favorable pharmacokinetic properties. nscc-gz.cn

The Role of Thalidomide Derivatives in PROTAC Design

Thalidomide and its derivatives, such as lenalidomide and pomalidomide, are widely used as E3 ligase ligands in PROTAC design. researchgate.netoup.com They bind to the cereblon (CRBN) substrate receptor of the CUL4-RBX1-DDB1-CRBN (CRL4^CRBN^) E3 ubiquitin ligase. nih.govnih.gov The discovery of CRBN as the direct target of thalidomide has been a breakthrough, enabling the development of a large number of CRBN-recruiting PROTACs. researchgate.netnih.gov

Predictive modeling is instrumental in optimizing the linker attached to thalidomide derivatives. The goal is to identify a linker that not only connects the two ligands but also orients the target protein and CRBN in a way that is optimal for ubiquitination. Computational models can help to predict how different linker lengths and compositions will affect the geometry and stability of the ternary complex.

Research Findings and Data Tables

The output of predictive modeling studies for PROTAC design often includes extensive datasets that are used to evaluate and rank potential candidates. While specific experimental data for Thalidomide-4-O-C13-NH2 (hydrochloride) within a specific PROTAC construct is not publicly available, the following tables represent the types of data generated and analyzed in such computational studies.

Table 1: Representative Data from Molecular Dynamics Simulations of a Hypothetical PROTAC

This table illustrates the type of data that would be generated from MD simulations to assess the stability of a ternary complex formed by a PROTAC incorporating a thalidomide-based ligand.

| PROTAC Candidate | Average RMSD (Å) of Ternary Complex | Key Inter-protein Contacts (Target-E3 Ligase) | Linker Conformational Entropy | Predicted Ubiquitination Site Accessibility |

| PROTAC-A | 1.8 ± 0.3 | Hydrophobic interactions, salt bridges | Low | High |

| PROTAC-B | 3.5 ± 0.8 | Transient hydrogen bonds | High | Low |

| PROTAC-C | 2.1 ± 0.4 | Stable hydrogen bond network | Medium | Medium |

RMSD (Root Mean Square Deviation) indicates the stability of the complex, with lower values suggesting higher stability. Key inter-protein contacts highlight the specific interactions that hold the complex together. Linker conformational entropy reflects the flexibility of the linker, with lower entropy often correlating with a more stable ternary complex. Predicted ubiquitination site accessibility is a measure of how well the PROTAC orients the target protein for ubiquitination.

Table 2: Example Output from a Machine Learning-Based Activity Prediction Model

This table shows hypothetical predictions from an ML model trained to forecast the degradation potential of different PROTAC designs.

| PROTAC ID | Warhead | E3 Ligase Ligand | Linker Composition | Predicted pDC50 | Predicted Dmax (%) |

| PROTAC-001 | JQ1 | Thalidomide | PEG-4 | 7.8 | 95 |

| PROTAC-002 | JQ1 | Pomalidomide | Alkyl C8 | 6.5 | 80 |

| PROTAC-003 | JQ1 | Thalidomide | Alkyl C12 | 8.2 | 98 |

pDC50 is the negative logarithm of the concentration at which 50% of the target protein is degraded, with higher values indicating greater potency. Dmax is the maximum percentage of protein degradation achieved. These predictions help in prioritizing which PROTACs to synthesize and test experimentally.

The integration of these computational and in silico approaches provides a powerful framework for the rational design of PROTACs. By modeling the intricate details of ternary complex formation and leveraging the predictive power of machine learning, researchers can more efficiently navigate the complexities of PROTAC development and accelerate the discovery of novel protein-degrading therapeutics.

Research Applications and Future Perspectives of Thalidomide 4 O C13 Nh2 Hydrochloride

Potential in Novel Therapeutic Agent Development

The development of heterobifunctional molecules like Proteolysis-Targeting Chimeras (PROTACs) and molecular glues represents a paradigm shift from traditional occupancy-driven pharmacology to event-driven pharmacology. nih.gov Thalidomide-4-O-C13-NH2 (hydrochloride) is a key building block in this new paradigm, enabling the creation of agents that can catalytically induce the degradation of disease-causing proteins.

Optimization for Specific E3 Ligase Recruitment

Thalidomide-4-O-C13-NH2 (hydrochloride) is a ligand specifically designed for the recruitment of the CRBN protein, a substrate receptor within the CULLIN4-RING E3 ubiquitin ligase (CRL4^CRBN^) complex. invivochem.commedchemexpress.commedchemexpress.comrsc.org The process of targeted protein degradation is highly dependent on the formation of a stable ternary complex between the E3 ligase, the degrader molecule, and the target protein. The nature of the E3 ligase ligand and the attached linker is critical for optimizing the efficiency and specificity of this recruitment.

Researchers have synthesized a variety of thalidomide-based CRBN ligands with linkers of varying lengths and compositions to systematically explore their impact on ternary complex formation and degradation efficacy. medchemexpress.commedchemexpress.commedchemexpress.com The 13-carbon linker of Thalidomide-4-O-C13-NH2 offers a specific spatial arrangement that can be advantageous for certain target proteins, positioning them optimally for ubiquitination by the CRBN E3 ligase complex. The choice of linker length is a crucial parameter in the design of a successful degrader, as it dictates the distance and orientation between the E3 ligase and the target protein.

| Compound | Linker Moiety | Primary Application | Reference |

|---|---|---|---|

| Thalidomide-4-O-C2-NH2 | 2-carbon alkyl chain | PROTAC Synthesis | medchemexpress.com |

| Thalidomide-4-O-C3-NH2 | 3-carbon alkyl chain | PROTAC Synthesis | medchemexpress.com |

| Thalidomide-4-O-C4-NH2 | 4-carbon alkyl chain | PROTAC Synthesis | medchemexpress.com |

| Thalidomide-4-O-C13-NH2 | 13-carbon alkyl chain | PROTAC Synthesis | invivochem.com |

| Thalidomide-O-amido-PEG-C2-NH2 | PEG-based linker | PROTAC Synthesis | targetmol.com |

Design of Next-Generation PROTACs and Molecular Glues

Thalidomide-4-O-C13-NH2 (hydrochloride) is an essential component in the modular synthesis of next-generation PROTACs. invivochem.commedchemexpress.com A PROTAC consists of three parts: a ligand for an E3 ligase (the "E3-ligand"), a ligand for the target protein (the "warhead"), and a chemical linker connecting them. medchemexpress.comsigmaaldrich.com By conjugating a specific warhead to the amine group of Thalidomide-4-O-C13-NH2, researchers can create a PROTAC designed to degrade a particular protein of interest. invivochem.commedchemexpress.com For instance, the PROTAC molecule THAL-SNS-032 was developed by linking a kinase inhibitor to a thalidomide-based CRBN ligand. invivochem.commedchemexpress.com

The concept of molecular glues, exemplified by thalidomide (B1683933) itself, involves smaller molecules that induce novel protein-protein interactions, such as between CRBN and neosubstrates like IKZF1 and IKZF3. nih.govnih.gov While Thalidomide-4-O-C13-NH2 is primarily used for creating larger PROTACs, the principles learned from its application inform the rational design of new molecular glues. Understanding how the thalidomide core orients within the CRBN binding pocket is fundamental to designing novel glues with altered or enhanced substrate specificity. nih.gov

Advancing Fundamental Understanding of Thalidomide's Mechanism of Action

Despite its clinical use, the precise molecular mechanisms of thalidomide were a mystery for decades. The discovery of CRBN as its direct target was a major breakthrough. rsc.orgmdpi.com Derivatives like Thalidomide-4-O-C13-NH2 serve as precise chemical probes to further dissect these mechanisms.

Elucidating CRBN-Dependent and CRBN-Independent Pathways

The primary mechanism of action for thalidomide and its derivatives is CRBN-dependent. nih.gov Binding to CRBN alters the substrate specificity of the CRL4^CRBN^ E3 ligase, leading to the ubiquitination and degradation of proteins not normally targeted by it, which are termed "neosubstrates." rsc.orgmdpi.com Key neosubstrates identified include the transcription factors Ikaros (IKZF1), Aiolos (IKZF3), and SALL4, the degradation of which underlies both therapeutic effects in multiple myeloma and teratogenic effects. nih.govmdpi.comnih.govnih.gov Thalidomide-4-O-C13-NH2, by reliably engaging CRBN, allows researchers to specifically trigger these CRBN-dependent degradation events to study their downstream consequences. medchemexpress.com

Some research has suggested the existence of CRBN-independent pathways, possibly related to effects like anti-angiogenesis or oxidative stress. nih.gov However, the vast majority of thalidomide's characterized immunomodulatory and anti-neoplastic activities are now understood to be mediated through CRBN. mdpi.comnih.gov For example, thalidomide's interaction with AMP-activated protein kinase (AMPK) has also been shown to be dependent on its binding to CRBN, which then targets the AMPKα subunit for ubiquitination. nih.govnih.gov Using derivatives with defined CRBN-binding properties helps to clarify which biological outcomes are strictly linked to CRBN engagement.

Deeper Insights into Immunomodulatory and Anti-Inflammatory Effects

Thalidomide is classified as an immunomodulatory drug (IMiD) due to its wide-ranging effects on the immune system. nih.govnih.gov A key anti-inflammatory action is the potent suppression of tumor necrosis factor-alpha (TNF-α) production. nih.govnih.govnih.gov Further studies have demonstrated that thalidomide can also inhibit other pro-inflammatory cytokines, such as IL-1β and IL-6, and may act by suppressing the activation of the NF-κB transcription factor. nih.govnih.gov

Research using thalidomide in models of cutaneous lupus erythematosus has shown that its anti-inflammatory effects involve a reduction in cytotoxic CD8+ T cells and a modulation of the IRF4/NF-ҡB and AMPK/mTOR signaling pathways. nih.gov Because these pathways are downstream of CRBN, chemical probes like Thalidomide-4-O-C13-NH2 are invaluable. They allow for the precise initiation of the CRBN-dependent degradation cascade, enabling a more detailed mapping of the subsequent signaling events that produce the observed immunomodulatory and anti-inflammatory outcomes.

| Mechanism | Key Protein(s) Involved | Observed Effect | Reference |

|---|---|---|---|

| CRBN-Dependent Degradation | CRBN, IKZF1, IKZF3, SALL4 | Degradation of neosubstrate transcription factors | nih.govmdpi.comnih.gov |

| Immunomodulation | CRBN, IRF4, NF-κB | Reduction of CD8+ T cells, modulation of signaling pathways | nih.gov |

| Anti-Inflammatory Action | TNF-α, IL-1β, IL-6 | Suppression of pro-inflammatory cytokine production | nih.govnih.gov |

| E3 Ligase Activity Modulation | CRBN, DDB1, CUL4A | Inhibition of CRBN autoubiquitination | nih.govresearchgate.net |

Methodological Innovations in Chemical Biology

The creation and application of Thalidomide-4-O-C13-NH2 (hydrochloride) and its analogs are themselves methodological innovations in chemical biology. These compounds are not therapeutics but are sophisticated research tools that enable new experimental approaches. They represent a move towards rational design, where molecules are built with a specific function in mind—in this case, the recruitment of an E3 ligase. targetmol.comsigmaaldrich.com

The availability of a library of CRBN ligand-linker conjugates with varying linker types and lengths (e.g., C2, C4, C13, PEG) allows for a systematic and parallel synthesis approach to building PROTAC libraries. medchemexpress.comsigmaaldrich.com This methodology accelerates the discovery of effective degraders by allowing researchers to rapidly test how linker modifications affect ternary complex stability and degradation efficiency for a given target. Furthermore, these well-defined CRBN ligands can be used in advanced proteomics techniques, such as affinity-purification mass spectrometry, to identify novel neosubstrates and expand our understanding of the cellular machinery regulated by the CRL4^CRBN^ complex. researchgate.net

Development of Advanced Synthetic and Characterization Techniques

The creation of specific thalidomide derivatives such as Thalidomide-4-O-C13-NH2 (hydrochloride) relies on advanced and precise synthetic chemistry. These processes are designed to modify the core thalidomide structure to enhance its properties as a CRBN ligand and to allow for its conjugation to other molecules.

Synthetic Strategies: The synthesis of these derivatives often involves multi-step procedures. For instance, creating analogs may start with a suitable acid which is then reacted with reagents like ethyl chloroformate and triethylamine. This mixture is then combined with 3-aminopiperidine-2,6-dione (B110489) HCl to form the core glutarimide (B196013) structure characteristic of thalidomide. nih.gov For compounds like Thalidomide-4-O-C13-NH2 (hydrochloride), a key step is the addition of a linker arm at a specific position on the phthalimide (B116566) ring. This linker, in this case, a C13 alkyl chain with a terminal amine group, is crucial for its function in PROTACs. medchemexpress.commedchemexpress.com This amine group provides a reactive handle for conjugation to a ligand that targets a specific protein of interest. broadpharm.com

Characterization Techniques: To ensure the purity and confirm the structure of the synthesized compounds, a suite of analytical techniques is employed. These methods are essential for verifying that the correct molecule has been produced.

| Technique | Purpose in Characterization |

| NMR (Nuclear Magnetic Resonance) | Provides detailed information about the molecular structure, including the connectivity of atoms and the stereochemistry of the molecule. |

| HPLC (High-Performance Liquid Chromatography) | Used to separate, identify, and quantify each component in a mixture, ensuring the purity of the final compound. |

| LC-MS (Liquid Chromatography-Mass Spectrometry) | Combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry to confirm the molecular weight of the synthesized derivative. |

This table is based on information from vendor documentation for similar compounds. bldpharm.com

The development of these sophisticated synthetic and analytical methods is fundamental to the progress of research into thalidomide derivatives, enabling the creation and validation of complex molecules for targeted therapeutic applications. nih.gov

High-Throughput Screening for Derivative Evaluation

High-Throughput Screening (HTS) is a critical process in modern drug discovery that allows researchers to rapidly test hundreds of thousands of chemical compounds for a specific biological activity. youtube.com In the context of thalidomide derivatives, HTS is instrumental in evaluating large libraries of newly synthesized analogs to identify those with the most promising therapeutic potential. mdpi.com

The process typically involves using automated robotic systems to expose target cells (e.g., cancer cell lines) to a wide array of compounds in miniaturized formats, such as microtiter plates. youtube.com Researchers then measure a specific outcome, such as the inhibition of cell proliferation or the degradation of a target protein. mdpi.comtechnologynetworks.com For example, a screen of 26 novel polyfluorinated thalidomide analogs was conducted to assess their ability to inhibit the growth of multiple myeloma cell lines that are resistant to existing immunomodulatory drugs (IMiDs). mdpi.com

From such screens, "hit" compounds that show the desired activity are identified. These hits then undergo further, more detailed testing to confirm their activity and assess properties like potency and specificity. youtube.commdpi.com This systematic approach allows for the efficient sifting of vast numbers of derivatives to pinpoint lead candidates for further development. For instance, initial HTS can identify derivatives that are particularly effective against drug-resistant cancer cells, paving the way for the development of next-generation therapies. mdpi.comnih.gov

Challenges and Opportunities in Derivative Research

Despite the significant progress in the development of thalidomide derivatives, researchers face ongoing challenges. However, these challenges also present opportunities for innovation and the creation of more effective therapies.

Addressing Mechanisms of Acquired Resistance

A significant challenge in the clinical use of thalidomide and its derivatives, such as lenalidomide (B1683929) and pomalidomide (B1683931), is the development of acquired resistance in patients. nih.gov One of the primary mechanisms of resistance is the downregulation or mutation of the CRBN gene. researchgate.net Since CRBN is the direct target of these drugs and is essential for their therapeutic effect, its absence or alteration renders the drugs ineffective. nih.govnih.gov

This challenge creates an opportunity to develop new derivatives that can overcome these resistance mechanisms. Research is focused on creating compounds that may:

Function independently of CRBN: Some novel thalidomide analogs have been shown to exert their anti-cancer effects through CRBN-independent pathways. nih.gov For example, the lead compound Gu1215 from a series of polyfluorinated analogs demonstrated activity without relying on the canonical CRBN pathway. nih.gov

Have enhanced binding to CRBN: By modifying the chemical structure, it may be possible to create derivatives that bind more strongly or in a different manner to CRBN, potentially overcoming some resistance mutations. youtube.com

Target alternative E3 ligases: Research into PROTACs is expanding beyond CRBN to include other E3 ligases, providing alternative pathways for protein degradation if the CRBN pathway is compromised.

A study on multiple myeloma cells resistant to pomalidomide found that these cells had significantly lower expression of CRBN. nih.gov This highlights the critical need for developing drugs that can bypass this dependency.

Enhancing Specificity and Potency of Derivatives

Another key area of research is the continuous effort to enhance the specificity and potency of thalidomide derivatives. The goal is to create molecules that are more effective at lower concentrations and that have fewer off-target effects.

Strategies for Enhancement:

| Strategy | Description | Example/Outcome |

| Structural Modification | Altering the chemical structure of the thalidomide molecule. This can involve adding different chemical groups to the phthalimide or glutarimide rings. | Perfluorination of the phthalimide ring has been shown to dramatically increase the potency of derivatives as inhibitors of TNF-α production. nih.gov |

| Modulating CRBN Interaction | Fine-tuning how the derivative binds to CRBN. The binding of a derivative to CRBN alters the substrate specificity of the E3 ligase complex. researchgate.netresearchgate.net | Different derivatives can induce the degradation of different "neosubstrates." For example, lenalidomide and pomalidomide induce the degradation of the transcription factors Ikaros and Aiolos, which is key to their anti-myeloma effect. nih.govnih.gov |

| Optimizing Linker Chemistry (in PROTACs) | For derivatives used in PROTACs, the length and composition of the linker connecting the CRBN ligand to the target protein ligand are critical for optimal ternary complex formation and subsequent degradation. | Thalidomide-4-O-C13-NH2 (hydrochloride) incorporates a specific linker designed for this purpose. medchemexpress.com |

The development of next-generation derivatives like iberdomide (B608038) illustrates this principle. By adding a morpholino side chain, the molecule achieves increased surface interactions with CRBN, enhancing its binding affinity. youtube.com This results in faster and more efficient degradation of target proteins, making it significantly more potent than earlier derivatives and retaining activity in resistant cells. youtube.com These advancements demonstrate the immense opportunity within derivative research to design highly specific and powerful new medicines. technologynetworks.comsciencedaily.com

Q & A

Basic Research Questions

Q. How is Thalidomide-4-O-C13-NH2 (hydrochloride) synthesized, and what analytical methods ensure purity and structural fidelity?

- Methodology : Synthesis typically involves derivatization of the thalidomide backbone at the 4-O position, followed by conjugation with a C13 alkyl chain and amidation to introduce the NH2 group. The final step includes hydrochloride salt formation.

- Quality Control : Use reversed-phase HPLC with UV detection (λ = 254 nm) to monitor reaction progress and purity. Confirm structural integrity via high-resolution mass spectrometry (HRMS) and H/C NMR. Residual solvents and counterion content (Cl⁻) should be quantified using ion chromatography .

- Critical Parameters : Maintain anhydrous conditions during amidation to prevent hydrolysis. Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of alkylating agent to thalidomide) to minimize byproducts .

Q. What are the stability considerations for Thalidomide-4-O-C13-NH2 (hydrochloride) in aqueous and organic solutions?

- Stability Profile : The compound is hygroscopic and prone to hydrolysis in aqueous buffers (pH > 7). In organic solvents (e.g., DMSO, acetonitrile), stability exceeds 6 months at -20°C when stored in sealed, light-protected vials.

- Experimental Validation : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) and compare degradation products via LC-MS. Use phosphate-buffered saline (pH 7.4) for short-term (<24 hr) biological assays to minimize hydrolysis .

Advanced Research Questions

Q. How can researchers resolve contradictions between in vitro and in vivo efficacy data for Thalidomide-4-O-C13-NH2 (hydrochloride)?

- Hypothesis-Driven Design : Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or microenvironmental differences (e.g., tumor hypoxia).

- Methodological Adjustments :

- In Vivo : Use orthotopic xenograft models instead of subcutaneous tumors to better mimic human disease. Monitor plasma concentrations via LC-MS/MS to correlate exposure with efficacy .

- In Vitro : Include 3D co-culture systems (e.g., tumor-associated macrophages) to replicate the tumor microenvironment. Dose-response curves should account for metabolic inactivation in serum-containing media .

Q. What statistical approaches are recommended for analyzing dose-response relationships in preclinical studies of Thalidomide-4-O-C13-NH2 (hydrochloride)?

- Data Analysis : Apply nonlinear regression models (e.g., four-parameter logistic curve) to estimate EC₅₀ values. Use the Kaplan-Meier method for survival analysis in efficacy studies, with log-rank tests to compare treatment groups.

- Handling Outliers : Perform Grubbs' test to identify outliers in replicate experiments. Use mixed-effects models to account for inter-animal variability in in vivo studies .

Q. How can the antiangiogenic activity of Thalidomide-4-O-C13-NH2 (hydrochloride) be mechanistically distinguished from its immunomodulatory effects?

- Experimental Design :

- Angiogenesis Assays : Use endothelial tube formation assays (Matrigel-based) with VEGF as a positive control. Quantify microvessel density via CD31 immunohistochemistry in tumor sections .

- Immunomodulation : Measure cytokine profiles (e.g., TNF-α, IL-6) in peripheral blood mononuclear cells (PBMCs) using ELISA. CRISPR knockouts of cereblon (CRBN) in cell lines can isolate CRBN-dependent effects .

- Data Integration : Multivariate analysis (e.g., PCA) to deconvolute contributions of each mechanism to overall efficacy .

Analytical and Regulatory Considerations

Q. What pharmacopeial standards apply to the quantification of Thalidomide-4-O-C13-NH2 (hydrochloride) in drug formulations?

- Regulatory Guidelines : Follow USP <905> for uniformity of dosage units and USP <621> for chromatographic methods. Validate assays for specificity, linearity (R² > 0.995), and precision (%RSD < 2.0%).

- Example Protocol : Prepare a calibration curve (1–100 µg/mL) in acetonitrile/water (70:30). Use a C18 column (5 µm, 4.6 × 250 mm) with isocratic elution (1.0 mL/min). Retention time: ~8.2 min .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.